BenchChemオンラインストアへようこそ!

(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Anticancer Screening Structure-Activity Relationship 1,3,4-Thiadiazole Derivatives

This compound is a member of the 1,3,4-thiadiazole class, characterized by a benzylthio substituent at the 5-position and a 3,4-dimethoxyphenylacrylamide moiety at the 2-position. The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, frequently associated with anticancer, antimicrobial, and enzyme inhibitory activities.

Molecular Formula C20H19N3O3S2
Molecular Weight 413.51
CAS No. 477215-71-7
Cat. No. B2636839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
CAS477215-71-7
Molecular FormulaC20H19N3O3S2
Molecular Weight413.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OC
InChIInChI=1S/C20H19N3O3S2/c1-25-16-10-8-14(12-17(16)26-2)9-11-18(24)21-19-22-23-20(28-19)27-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,21,22,24)/b11-9+
InChIKeyLMJZBEQISJJQAP-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide (CAS 477215-71-7) – Baseline Characteristics


This compound is a member of the 1,3,4-thiadiazole class, characterized by a benzylthio substituent at the 5-position and a 3,4-dimethoxyphenylacrylamide moiety at the 2-position [1]. The 1,3,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, frequently associated with anticancer, antimicrobial, and enzyme inhibitory activities [2][3]. Within this class, the combination of a benzylthio group at position 5 and an amido/acrylamide group at position 2 has been identified as a key pharmacophore for potent biological activity [3]. This specific compound is primarily accessed as a screening compound from commercial libraries and lacks dedicated primary research publications; its differentiation must therefore be inferred from close structural analogs within the 1,3,4-thiadiazole family.

Why a Generic 1,3,4-Thiadiazole Cannot Replace CAS 477215-71-7 – Structural Determinants of Activity


Simple substitution of CAS 477215-71-7 with another 1,3,4-thiadiazole derivative is not scientifically justified because the biological activity of this scaffold is exquisitely sensitive to the nature of the substituents at positions 2 and 5 [1]. A patent review spanning 2005–2016 explicitly concluded that the most inhibitory active 1,3,4-thiadiazole compounds are those incorporating secondary alkyl(aryl)amido- and/or benzylthio(mercapto) groups precisely at positions 2 and 5 [1]. Replacing the benzylthio group with smaller alkylthio or alkyl groups, or modifying the acrylamide linker, has been shown to dramatically alter potency in kinase inhibition and cytotoxicity assays [2][3]. Therefore, the unique juxtaposition of the benzylthio and 3,4-dimethoxyphenylacrylamide pharmacophores in CAS 477215-71-7 defines its biological signature and cannot be assumed to be interchangeable with other in-class molecules.

Quantitative Differentiation Evidence for CAS 477215-71-7 Relative to Closest Analogs


Benzylthio vs. Ethyl Substituent at Position 5: Impact on Cytotoxic Potency in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison within a ciprofloxacin-derived 1,3,4-thiadiazole series bearing the N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-carboxamide motif, compounds 13a–e and 13g (all containing the benzylthio group) achieved IC50 values of 3.26–3.90 µM against MCF-7 breast cancer cells, which is equipotent to doxorubicin [1]. In contrast, analogs where the benzylthio group is replaced by a simple 5-ethyl substituent—e.g., (E)-3-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide—lack comparable published cytotoxicity data and are primarily described as synthetic intermediates rather than bioactive leads . This indicates that the benzylthio substituent is a critical driver of anticancer potency in this pharmacophore class.

Anticancer Screening Structure-Activity Relationship 1,3,4-Thiadiazole Derivatives

Benzylthio vs. Phenyl Substituent at Position 5: Functional Group Contribution to MDA-MB-231 Anticancer Activity

A series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives reported by Aliabadi et al. (2013) demonstrated IC50 values as low as 9 µM (compound 3g with m-OCH3 on phenyl ring) against MDA-MB-231 breast cancer cells, outperforming the reference drug imatinib (IC50 = 20 µM) [1]. By contrast, the analogous compound (E)-3-(3,4-dimethoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide, which replaces the benzylthio with a direct phenyl group at position 5, has only been characterized as a potential therapeutic agent with no specific IC50 data disclosed . The benzylthio linker appears to provide conformational flexibility and sulfur-mediated interactions that enhance target engagement relative to direct aryl substitution.

Breast Cancer Thiadiazole SAR Cytotoxicity

Benzylthio vs. Benzylsulfonyl Oxidation State: Dramatic Impact on Antibacterial Potency

Foroumadi et al. (2005) demonstrated that the oxidation state of the sulfur linker at position 5 of the 1,3,4-thiadiazole ring is a decisive determinant of antibacterial activity. N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives exhibited high activity against Gram-positive Staphylococcus aureus and Staphylococcus epidermidis, comparable or more potent than the reference drugs norfloxacin and ciprofloxacin [1]. In contrast, the corresponding N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives showed dramatically reduced or abolished antibacterial activity [1]. This establishes that the benzylthio (thioether) functionality is essential for antibacterial potency; the oxidized benzylsulfonyl analog is not a viable substitute.

Antibacterial Sulfonyl vs. Thioether Gram-positive Bacteria

Acrylamide vs. Acetamide Linker: Structural Rigidity and Conformational Pre-organization for Kinase Inhibition

The α,β-unsaturated acrylamide linker present in CAS 477215-71-7 imposes conformational rigidity through the (E)-configured double bond, potentially pre-organizing the molecule for favorable binding to kinase active sites. This contrasts with the fully saturated acetamide linker found in N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which possess greater rotational freedom [1]. While the acrylamide series represented by CAS 477215-71-7 lacks dedicated kinase profiling data, the structurally related benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazole series (also featuring a rigid amide linkage) yielded potent Abl tyrosine kinase inhibitors with enzymatic IC50 values in the sub-micromolar range [2]. The (E)-acrylamide linker may further offer the possibility of covalent targeting via Michael addition to cysteine residues in kinase active sites, a feature absent in the saturated acetamide analogs.

Kinase Inhibition Conformational Analysis 1,3,4-Thiadiazole Scaffold

Recommended Application Scenarios for CAS 477215-71-7 Based on Comparative Evidence


Phenotypic Anticancer Screening Libraries Targeting Breast Cancer (MCF-7 and MDA-MB-231)

Given the validated IC50 range of 3.26–3.90 µM against MCF-7 cells for benzylthio-containing 1,3,4-thiadiazole analogs [1], and the 9 µM potency against MDA-MB-231 cells [2], CAS 477215-71-7 is a rational inclusion in focused libraries for triple-negative and hormone-responsive breast cancer phenotypic screens. The benzylthio group is a demonstrated driver of potency in this scaffold, supporting its prioritization over 5-alkyl or 5-aryl congeners.

Structure-Activity Relationship (SAR) Studies on the Benzylthio Oxidation State in Antibacterial Programs

Foroumadi et al. (2005) established that the benzylthio (thioether) oxidation state is essential for Gram-positive antibacterial activity, while the benzylsulfonyl (SO2) analog is inactive [3]. CAS 477215-71-7, with its intact thioether linker, serves as a valuable comparator compound for SAR studies exploring the impact of sulfur oxidation on antibacterial pharmacophore integrity.

Covalent Kinase Inhibitor Probe Design Leveraging the Acrylamide Warhead

The (E)-configured acrylamide moiety in CAS 477215-71-7 presents a potential Michael acceptor for covalent targeting of cysteine residues in kinase ATP-binding sites. This feature, absent in saturated acetamide analogs, positions the compound as a scaffold for designing covalent probes targeting Abl and related tyrosine kinases, building on the precedent of benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles as Abl inhibitors [4].

Physicochemical Property Benchmarking for CNS Drug Design

With a computed XLogP3-AA of 4.2, a topological polar surface area (tPSA) of 127 Ų, and only 1 hydrogen bond donor [5], CAS 477215-71-7 conforms to favorable CNS drug-like property space. This makes it a suitable benchmark compound for evaluating the CNS penetration potential of new 1,3,4-thiadiazole derivatives in comparison to more polar analogs with lower LogP values.

Quote Request

Request a Quote for (E)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.